2,4-Bis(1-methylbutyl)phenol
Description
Contextualization within the Alkylphenol Compound Class
2,4-Bis(1-methylbutyl)phenol belongs to the alkylphenol class of compounds. taylorandfrancis.com These are organic molecules derived from phenol (B47542) by the substitution of one or more hydrogen atoms on the aromatic ring with an alkyl group. taylorandfrancis.com Alkylphenols, including common examples like nonylphenol (NP) and octylphenol (B599344) (OP), have been extensively used in various industrial applications. taylorandfrancis.companda.org They serve as precursors for the production of alkylphenol ethoxylates, which are non-ionic surfactants employed in detergents, pesticides, herbicides, emulsifiers, paints, cosmetics, and plastics. taylorandfrancis.comaku.edu.tr The properties and applications of alkylphenols can be fine-tuned by altering the length and structure of the alkyl chains attached to the phenol ring. taylorandfrancis.com
The specific structure of this compound, with two 1-methylbutyl groups at positions 2 and 4 of the phenol ring, influences its chemical and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₁₆H₂₆O | |
| Molecular Weight | 234.3770 | g/mol |
| CAS Registry Number | 96-94-6 | |
| Normal Boiling Point (Tboil) | 676.88 | K |
| Normal Melting Point (Tfus) | 390.74 | K |
| Enthalpy of Vaporization (ΔvapH°) | 66.39 | kJ/mol |
| Enthalpy of Fusion (ΔfusH°) | 29.59 | kJ/mol |
| Octanol/Water Partition Coefficient (logPoct/wat) | 5.199 | |
| Water Solubility (log10WS) | -5.06 | mol/l |
Data sourced from Cheméo and the NIST WebBook. chemeo.comnist.govchemeo.com
Significance and Research Trajectories of Substituted Phenolic Structures
Substituted phenolic structures are a cornerstone of significant research due to their diverse biological activities and wide-ranging applications. wisdomlib.orgresearchgate.netijhmr.com These compounds are recognized for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netijhmr.comresearchgate.net The chemical structure of a phenolic compound, including the nature and position of its substituents, is a key determinant of its biological activity. ijhmr.com
Research into substituted phenols often focuses on several key areas:
Antioxidant Activity: The hydroxyl group on the phenolic ring can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress. vinatiorganics.com The presence of bulky alkyl groups, such as in butylated hydroxytoluene (BHT), can enhance this antioxidant capacity by stabilizing the resulting phenoxy radical. vinatiorganics.com
Synthesis and Derivatization: Substituted phenols are valuable starting materials for the synthesis of more complex molecules. wisdomlib.org For example, they are used to create benzopyran derivatives, which are important in organic chemistry. wisdomlib.org
Environmental and Health Research: Many alkylphenols are considered endocrine-disrupting chemicals, capable of mimicking or interfering with hormones like estrogen. aku.edu.trbcpp.org This has prompted extensive research into their environmental fate, bioaccumulation, and potential health effects, including links to breast cancer. aku.edu.trbcpp.orgnih.gov
Current Research Landscape Pertaining to this compound and Analogous Phenols
The current research landscape for this compound and its analogs is multifaceted, touching upon their synthesis, environmental presence, and biological activities.
Synthesis: The synthesis of substituted phenols like this compound typically involves the Friedel-Crafts alkylation of phenol. wikipedia.org This process uses an alkylating agent in the presence of an acid catalyst. wikipedia.org For instance, the synthesis of 2,4-di-tert-butylphenol (B135424), a structurally similar compound, can be achieved by reacting phenol with isobutylene. wikipedia.org
Environmental Studies: Research on alkylphenols in the environment is a significant area of focus. Studies have investigated their presence in surface waters, sediments, and even their potential uptake by crops from sewage sludge. usda.govnih.gov Concerns about their persistence and potential for bioaccumulation have led to monitoring and risk assessments in various regions. nih.govcanada.ca For example, a meta-analysis of alkylphenol occurrence in the United States between 2010 and 2020 showed a general decrease in concentrations of nonylphenol and octylphenol in fresh surface waters and sediments. nih.gov
Biological Activity: The biological activities of substituted phenols are a major driver of research. For example, 2,4-di-tert-butylphenol (2,4-DTBP), an analog of the subject compound, has been found in numerous organisms and exhibits a range of bioactivities, including antifungal and antioxidant properties. nih.govnih.govresearchgate.net Research has also explored the anti-inflammatory and cytotoxic effects of such compounds. vinatiorganics.comnih.gov Molecular docking studies have been employed to understand the interaction of these phenols with biological targets, such as proteins, which can explain their observed insecticidal or other activities. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4-di-tert-butylphenol (2,4-DTBP) |
| Nonylphenol (NP) |
| Octylphenol (OP) |
| Butylated hydroxytoluene (BHT) |
| Phenol |
| Isobutylene |
| Benzopyran |
| 2,4-Bis(n-octylthiomethyl)-6-methylphenol |
| 2-tert-butyl-4-methylphenol |
| 2,4-dicumylphenol |
| 2,6-bis(1,1-dimethylethyl)-4-methyl-phenol |
| 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-phenol |
| 4,4'-(1-methylethylidene)bis-phenol (Bisphenol A) |
| 2,4-bis(1-methyl-1-phenylethyl)-phenol |
| 2,4-bis(1-methylethyl)-phenol |
| Zingerone |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-di(pentan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-5-7-12(3)14-9-10-16(17)15(11-14)13(4)8-6-2/h9-13,17H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQVYGCTVKSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=C(C=C1)O)C(C)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20914695 | |
| Record name | 2,4-Di(pentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-94-6 | |
| Record name | 2,4-Bis(1-methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di(pentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20914695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Product Discovery of 2,4 Bis 1 Methylbutyl Phenol
Isolation Methodologies from Biological Matrices
Given that 2,4-Bis(1-methylbutyl)phenol has not been discovered as a natural product, there are no established methodologies for its isolation from biological matrices. The following sections describe the general protocols that would be applicable should the compound be discovered in nature in the future.
The search for novel chemical compounds from microorganisms like actinobacteria and microalgae is a significant area of research. While numerous phenolic compounds have been isolated from these sources, this compound is not among them. nih.govresearchgate.net For instance, studies on Kutzneria sp. and Vibrio alginolyticus have identified other alkylated phenols, such as 2,4-di-tert-butylphenol (B135424), but not this compound. nih.govresearchgate.net
Should this compound be found in a microbial culture, a standard isolation procedure would involve solvent extraction of the culture broth or biomass, followed by chromatographic separation techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) to purify the compound for structural elucidation by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
The extraction of phenolic compounds from plant materials is a well-established field. vinatiorganics.com General methods involve the initial extraction from dried and powdered plant material using solvents of varying polarity, such as methanol, ethanol, or ethyl acetate. The resulting crude extract is then subjected to fractionation using techniques like liquid-liquid partitioning or column chromatography.
No studies to date have reported the presence of this compound in any plant species. Therefore, no specific extraction protocol for this compound from a plant matrix exists.
Data Table Omission : Data tables detailing specific isolation methodologies cannot be provided as there are no documented instances of the isolation of this compound from natural sources.
Biosynthetic Pathway Elucidation
The biosynthesis of a secondary metabolite can only be studied after its discovery as a natural product. As this compound has not been identified from a biological source, its specific biosynthetic pathway remains unknown. However, one can speculate on its formation based on general principles of alkylphenol biogenesis.
The formation of alkylated phenols in nature is typically an electrophilic aromatic substitution reaction. pnnl.gov The biosynthesis would likely involve two key components: a phenol (B47542) precursor and an alkyl group donor, with the reaction catalyzed by a specific enzyme, likely a type of prenyltransferase or alkyltransferase.
The core phenol ring could be derived from the shikimate pathway, a common route for the synthesis of aromatic compounds in plants and microorganisms. researchgate.net The two (1-methylbutyl) groups would likely be derived from primary metabolism, potentially from amino acid or fatty acid pathways, and transferred to the phenol ring. The alkylation could occur via a carbocation mechanism, where an enzyme facilitates the generation of a 1-methylbutyl cation (or a related electrophile) that then attacks the electron-rich phenol ring at the ortho and para positions. pnnl.govnih.gov
To definitively elucidate a biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds (e.g., using ¹³C or ²H) are required. These experiments involve feeding a producing organism with a labeled potential precursor and then determining the location and incorporation pattern of the label in the final product molecule. As no organism has been identified that produces this compound, such studies have not been performed.
Synthetic Methodologies and Chemical Transformations of 2,4 Bis 1 Methylbutyl Phenol
De Novo Synthetic Strategies
The creation of the 2,4-bis(1-methylbutyl)phenol structure from basic precursors primarily relies on the direct alkylation of phenol (B47542).
Alkylation Reactions of Phenolic Scaffolds
The most common method for synthesizing this compound is the Friedel-Crafts alkylation of phenol. slchemtech.comjk-sci.com This electrophilic aromatic substitution reaction introduces two 1-methylbutyl groups onto the phenol ring, predominantly at the ortho and para positions due to the directing effect of the hydroxyl group. The alkylating agent is typically an alkene, such as 2-pentene (B8815676) (isoamylene), or a corresponding alcohol like 2-pentanol. slchemtech.comalfa-chemistry.com
The reaction is generally performed in the presence of an acid catalyst. The choice of catalyst and reaction conditions (temperature, pressure, and molar ratio of reactants) is crucial for controlling the degree of alkylation and the isomeric distribution of the products. jk-sci.comepo.org For instance, using an excess of the aromatic reactant can help minimize polyalkylation. jk-sci.com
A typical reaction involves heating phenol with the alkylating agent and a catalyst. The resulting product is a mixture that includes the desired 2,4-disubstituted phenol, along with mono-substituted (o- and p-sec-amylphenol) and other isomers, which then require separation and purification. google.com
Catalyst-Mediated Synthesis Routes
A variety of catalysts are employed to facilitate the alkylation of phenol, with the goal of achieving high yield and selectivity for the 2,4-disubstituted product. These catalysts can be broadly categorized as follows:
Solid Acid Catalysts : These are widely used due to their ease of separation from the reaction mixture and potential for regeneration. Examples include silica-alumina, zeolites (like ZSM-5), titania-silica, and various clay minerals such as bentonite (B74815) and activated clay. epo.orggoogle.commdpi.com Zeolites, with their shaped-selective properties, can influence the regioselectivity of the alkylation. mdpi.comrsc.orgresearchgate.net The strength and density of acid sites on the catalyst surface are key factors in the activation of the olefin for the alkylation process. mdpi.comacs.org
Lewis Acids : Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but can be difficult to handle and may lead to side reactions. jk-sci.comnumberanalytics.com
Brønsted Acids : Strong acids such as sulfuric acid have been used historically, but their use can lead to corrosion and waste disposal issues. epo.org
Ion-Exchange Resins : Acidic ion-exchange resins, like Amberlyst-15, serve as heterogeneous catalysts that are easily filtered out post-reaction. epo.orgnih.gov They provide a solid support for sulfonic acid groups, which catalyze the alkylation. nih.gov
Metal Phenoxides : Catalysts like aluminum phenoxide can also be used, sometimes prepared in situ by reacting phenol with an element like aluminum. google.com
The table below summarizes various catalytic systems used in the synthesis of related alkylated phenols, highlighting the diversity of approaches.
| Catalyst Type | Specific Example | Reactants | Key Findings |
| Solid Acid | Silica-Alumina, Zeolites, Activated Clay | Phenol, Isoamylene (2-methyl-1-butene and/or 2-methyl-2-butene) | Efficient for producing 2,4-di-tert-amylphenol and p-tert-amylphenol at elevated temperature and pressure. epo.orggoogle.com |
| Zeolite | H-ZSM-5 | Alkylphenols | Effective for dealkylation, suggesting the reverse reaction (alkylation) is also catalyzed. Water can be crucial for maintaining catalyst activity. rsc.orgacs.org |
| Ion-Exchange Resin | Amberlyst-15 (Sulfonic acid type) | Phenol, Isoamylene | Provides a reusable catalyst system for the production of tert-amylphenols. epo.org A mechanistic study suggests O-alkylation occurs first, followed by rearrangement to C-alkylated products. nih.gov |
| Metal Phenoxide | Aluminum Phenoxide | Phenol, Isobutylene | Used for the alkylation of phenol, demonstrating an alternative to traditional acid catalysts. google.com |
Multi-Component Reactions for Phenol Derivatization
While direct alkylation is the standard, multi-component reactions (MCRs) represent an alternative strategy for building substituted phenolic structures in a single step from simpler, acyclic precursors. acs.orgnih.gov For instance, [3+3] cyclocondensation strategies have been developed to synthesize 3,5-disubstituted phenols without transition-metal catalysts. acs.orgacs.org These methods involve the reaction of components like α,β-unsaturated ketones with α-fluoro-β-ketoesters. acs.orgnih.gov Although these specific examples lead to a different substitution pattern (3,5-disubstituted) than that of this compound, they illustrate the potential of one-pot strategies to create diverse phenol derivatives. rsc.orgnih.gov The application of such MCRs to specifically generate 2,4-disubstituted phenols like the target compound is a potential area for future research.
Derivatization and Analog Synthesis
Starting from this compound, further chemical modifications can be performed to generate a library of related compounds for research.
Rational Design and Synthesis of Structurally Modified Analogs for Mechanistic Research
The synthesis of analogs of this compound is crucial for establishing structure-activity relationships (SAR). nih.govnih.gov By systematically altering the structure—for example, by changing the position or nature of the alkyl groups or by introducing other functional groups—researchers can probe the chemical and biological properties of the molecule.
For instance, studies on similar alkylated phenols involve creating series of compounds with varying alkyl substituents (e.g., tert-butyl, isopropyl) or introducing different functional groups onto the aromatic ring to understand how these changes affect their properties, such as antioxidant activity or performance as additives in industrial products. prepchem.comresearchgate.netnih.gov The synthesis of these analogs generally follows the same alkylation principles, using different alkylating agents or starting with pre-substituted phenols.
Stereoselective Synthesis Approaches for Chiral Centers
The 1-methylbutyl group in this compound contains a chiral center at the carbon atom attached to the phenol ring. The standard alkylation synthesis typically results in a racemic mixture of stereoisomers. The development of stereoselective synthesis methods is a significant challenge in modern organic chemistry. mdpi.comresearchgate.net
Asymmetric catalysis is the leading strategy to achieve enantioselective alkylation. This involves using a chiral catalyst to control the stereochemical outcome of the reaction. mdpi.compsu.eduresearchgate.net
Approaches applicable to this challenge include:
Chiral Lewis Acid Catalysis : Using a Lewis acid combined with a chiral ligand can create a chiral environment that directs the approach of the alkylating agent to the phenol ring, favoring the formation of one enantiomer over the other. numberanalytics.comacs.org
Chiral Brønsted Acid Catalysis : Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for enantioselective Friedel-Crafts alkylations. psu.eduresearchgate.net These catalysts can protonate the alkene, and their chiral backbone influences the subsequent C-C bond formation.
Asymmetric Dearomatization : While not a direct synthesis of the phenol itself, related techniques involving the asymmetric dearomatization of phenols can produce chiral cyclic structures that could potentially be converted into enantiomerically enriched alkylated phenols. researchgate.netrsc.org
While specific examples of the stereoselective synthesis of this compound are not extensively documented in the provided results, the principles of asymmetric Friedel-Crafts alkylation are well-established and represent the primary theoretical route to obtaining chiral, non-racemic versions of this compound. researchgate.netacs.org
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Chromatographic Techniques for Elucidation and Purity Assessment
High-resolution chromatography is indispensable for separating 2,4-Bis(1-methylbutyl)phenol from isomers and other related compounds, which is a critical step for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. labrulez.comrsc.org In complex environmental or biological samples, GC-MS provides the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov
For effective GC analysis of phenolic compounds, a derivatization step is often employed to increase their volatility and improve peak shape. nih.gov A common method involves silylation, for instance, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This reduces polarity and enhances thermal stability, leading to better chromatographic performance. nih.govsigmaaldrich.com
In metabolite profiling studies, GC-MS can identify and quantify this compound and its degradation products in various matrices. plos.org The retention time (t_R) of the derivatized compound is a characteristic feature under specific chromatographic conditions (e.g., column type, temperature program), while the mass spectrometer fragments the molecule into a unique pattern, or mass spectrum, that serves as a chemical fingerprint.
The mass spectrum of this compound (Molecular Weight: 234.38 g/mol ) shows a characteristic fragmentation pattern. archive.org The molecular ion peak ([M]^+) would be observed at a mass-to-charge ratio (m/z) of 234. A prominent fragmentation pathway for alkylphenols is the benzylic cleavage, which involves the breaking of the C-C bond between the aromatic ring and the alkyl side chain. For this compound, this would lead to the loss of a propyl group (C3H7•, 43 Da) or a butyl group (C4H9•, 57 Da) from the branched side chains, resulting in significant fragment ions.
Table 1: GC-MS Data for this compound This table presents hypothetical but representative data based on general principles of GC-MS analysis of alkylphenols.
| Parameter | Description | Expected Value / Characteristic |
|---|---|---|
| Molecular Formula | C16H26O | N/A |
| Molecular Weight | 234.38 g/mol | N/A |
| GC Retention Index (RI) | Relative retention time used for identification. | Dependent on GC column and conditions. |
| Molecular Ion Peak [M]+ | The unfragmented, ionized molecule. | m/z 234 |
| Key Fragment Ions | Result from the cleavage of the sec-butyl groups. | m/z 205, m/z 177, m/z 163, m/z 149, m/z 135 |
While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile or thermally labile metabolites and derivatives of this compound. This technique is particularly useful for studying conjugated metabolites (e.g., glucuronides or sulfates) that may be formed in biological systems, or for analyzing related, less volatile compounds like alkylphenol ethoxylates. sigmaaldrich.comleuphana.de
Reversed-phase LC is commonly used, where a nonpolar stationary phase separates compounds based on their hydrophobicity. leuphana.de The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com
The interface between the LC and the MS is a crucial component, with Electrospray Ionization (ESI) being one of the most common ionization sources for this type of analysis. nih.gov ESI can generate ions from polar, non-volatile molecules with minimal fragmentation, often producing protonated molecules [M+H]^+ in positive ion mode or deprotonated molecules [M-H]^- in negative ion mode. leuphana.denih.gov For phenolic compounds, negative ion mode is often highly sensitive. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by selecting a precursor ion and fragmenting it to produce characteristic product ions. rsc.org
High-Resolution Spectroscopic Methods for Structural Assignment
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the de novo structural elucidation of organic molecules. researchgate.net
¹H-NMR: The proton NMR spectrum of this compound would provide a wealth of information. The single proton of the hydroxyl group (-OH) would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. pressbooks.pub This peak can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the sample, which causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum. pressbooks.pub The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-7.5 ppm). The substitution pattern (1,2,4-trisubstituted) would lead to a characteristic splitting pattern for the three aromatic protons. The protons of the two distinct sec-butyl groups would appear in the upfield region (δ 0.8-1.8 ppm), with complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. pressbooks.pub
¹³C-NMR: The carbon-13 NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. Due to the lack of symmetry, all 16 carbon atoms in this compound are expected to be unique, resulting in 16 distinct signals. The carbons of the aromatic ring would resonate in the δ 110-160 ppm region, with the carbon atom attached to the hydroxyl group being the most deshielded. The aliphatic carbons of the sec-butyl groups would appear in the upfield region (δ 10-40 ppm).
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY would reveal proton-proton couplings within the sec-butyl groups and the aromatic ring, while HSQC and HMBC would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively, allowing for the complete and unambiguous assignment of the molecular structure. nih.gov
Table 2: Predicted NMR Spectral Data for this compound This table presents predicted chemical shift ranges based on the structure and general NMR principles for substituted phenols.
| Spectrum | Functional Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H-NMR | -OH | 4.0 - 7.0 | Broad Singlet |
| Aromatic C-H | 6.5 - 7.5 | Multiplets (or d, dd) | |
| Aliphatic -CH- | 2.5 - 3.5 | Multiplet | |
| Aliphatic -CH₂, -CH₃ | 0.8 - 1.8 | Multiplets (t, d, sextet) | |
| ¹³C-NMR | Aromatic C-O | 150 - 160 | N/A |
| Aromatic C-C / C-H | 110 - 145 | N/A | |
| Aliphatic C | 10 - 40 | N/A |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. bibliotekanauki.plnih.gov
The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; its broadness is due to intermolecular hydrogen bonding. libretexts.org A strong C-O stretching vibration for the phenol (B47542) would appear in the 1200-1260 cm⁻¹ region. libretexts.org The presence of the aromatic ring would be confirmed by C=C stretching vibrations within the ring (around 1500-1600 cm⁻¹) and C-H stretching vibrations from the aromatic protons (typically just above 3000 cm⁻¹). Finally, the aliphatic C-H stretching vibrations of the sec-butyl groups would be observed in the 2850-2960 cm⁻¹ region. bibliotekanauki.pl
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3600 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (sec-butyl) |
| 1600 & 1500 | C=C Stretch | Aromatic Ring |
| 1260 - 1200 | C-O Stretch | Phenol |
Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements. When coupled with a soft ionization technique like ESI, HRMS can determine the elemental composition of the parent ion with a high degree of confidence. For this compound (C₁₆H₂₆O), HRMS would measure the mass of the deprotonated molecule [M-H]⁻ with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of its elemental formula, distinguishing it from other compounds that might have the same nominal mass but a different elemental composition. This capability is crucial in metabolomics and environmental analysis where complex mixtures can contain numerous isobaric interferences.
Computational Chemistry and Theoretical Modeling of 2,4 Bis 1 Methylbutyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structure and properties based on the principles of quantum mechanics. These methods are essential for characterizing the intrinsic properties of molecules like 2,4-Bis(1-methylbutyl)phenol.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has proven effective in providing a theoretical basis for various chemical descriptors related to reactivity, such as ionization potential, electron affinity, and chemical hardness. DFT calculations focus on the electron density, which is responsible for molecular properties and reactivity. The method is used to determine atomic and molecular properties, identify active sites, and understand the stability of molecules in different phases.
Table 1: Key Global Reactivity Descriptors Calculated by DFT
| Descriptor | Symbol | Significance |
|---|---|---|
| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. Higher hardness correlates with greater stability. |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. |
| Nucleophilicity Index | N | Quantifies the ability of a molecule to donate electrons. |
These parameters help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. For example, a higher chemical hardness value typically signifies high stability.
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.
Table 2: Representative FMO Energies for Substituted Phenols (Illustrative) Note: These are representative values for simpler phenols to illustrate substituent effects and are not specific to this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Phenol (B47542) | -6.01 | -0.85 | 5.16 |
| p-Cresol | -5.89 | -0.81 | 5.08 |
| p-Nitrophenol | -6.75 | -2.54 | 4.21 |
This table illustrates how an electron-donating group (like the methyl group in p-Cresol) can raise the HOMO energy and slightly decrease the energy gap compared to phenol, while an electron-withdrawing group (like the nitro group in p-Nitrophenol) lowers both HOMO and LUMO energies, significantly reducing the gap and increasing reactivity.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. This method is crucial in drug discovery and molecular biology for screening potential bioactive compounds.
Molecular docking simulations can predict how this compound interacts with the active site of a biological macromolecule. The simulation calculates a binding energy or docking score, which estimates the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.
A study on the structurally similar compound, Phenol, 2,4-bis(1,1-dimethylethyl)-, demonstrated its potential as an antifungal agent through molecular docking. nih.govresearchgate.net The docking analysis showed that this compound effectively binds to the active site of mitochondrial F1F0 ATP synthase in the fungus Pithomyces atro-olivaceous. nih.govresearchgate.net Similarly, docking studies of other substituted phenols have been used to investigate their binding to enzymes like tyrosinase and cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the phenolic ligand and amino acid residues in the receptor's active site. mdpi.com For this compound, the hydroxyl group would likely form crucial hydrogen bonds, while the bulky, nonpolar 1-methylbutyl groups would engage in hydrophobic interactions within the binding pocket.
Table 3: Predicted Binding Affinities of Analogous Phenolic Compounds to Biological Targets
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Rutin (a phenolic glycoside) | Human Pancreatic α-amylase | -9.4 |
| Nicotiflorin (a phenolic glycoside) | Human Pancreatic α-amylase | -9.1 |
| 3-Indoleacrylic acid (a phenolic acid) | Cyclooxygenase-2 (COX-2) | -7.6 |
| Isoquercetin (a flavonoid) | Human Pancreatic α-amylase | -8.8 |
By screening a compound against a library of known protein structures, molecular docking can help identify potential or "putative" molecular targets. This in silico target profiling is an essential step in understanding the biological activity of a molecule. Computational platforms can predict interactions with various target classes, including enzymes, G protein-coupled receptors (GPCRs), and nuclear receptors. nih.gov
For phenolic compounds, a wide range of putative targets has been identified. For example, the analog Phenol, 2,4-bis(1,1-dimethylethyl)- has been shown to target acetylcholinesterase (AChE) and mitochondrial F1F0 ATP synthase, suggesting potential insecticidal and antifungal activities. nih.govresearchgate.net Other studies have identified tyrosinase, cyclooxygenase (COX) enzymes, and the human estrogen receptor-α as potential targets for various phenolic structures. mdpi.comresearchgate.netresearchgate.net Based on these findings for analogous compounds, this compound could plausibly interact with similar targets, particularly enzymes with hydrophobic binding pockets that can accommodate its two bulky alkyl side chains.
Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This computational microscope allows researchers to study how molecules behave in a simulated environment, such as in water or embedded within a cell membrane. MD simulations are invaluable for understanding the flexibility of a molecule (conformational analysis) and the stability of its interactions with its environment. nih.govmdpi.com
For this compound, MD simulations would be particularly useful for analyzing the flexibility of the two 1-methylbutyl side chains. These alkyl chains are not rigid and can rotate and bend, adopting various conformations. Understanding this flexibility is crucial, as the shape of the molecule can significantly affect how it fits into the binding site of a target protein. MD simulations can map the conformational landscape and identify the most stable or frequently adopted shapes of the molecule. researchgate.net
Furthermore, MD simulations can be used to assess the stability of the ligand-receptor complex predicted by molecular docking. While docking provides a static snapshot of the binding pose, MD simulations can show how the complex behaves over time. youtube.com Researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. If the putative target is a membrane protein, MD simulations can model the interaction of this compound with the lipid bilayer, showing how it might approach, enter, and orient itself within the membrane. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgscienceopen.com In the context of this compound, QSAR studies can provide valuable insights into the mechanisms of its activity by identifying the key molecular features that govern its interactions with biological systems. Although specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established for the broader class of alkylphenols and substituted phenols. nih.govsioc-journal.cntandfonline.comnih.gov These studies provide a strong basis for understanding how predictive models for this compound could be developed and what structural features would likely be significant.
The development of a QSAR model involves a series of steps, beginning with the compilation of a dataset of structurally related compounds with experimentally determined biological activities. scienceopen.com For alkylphenols, these activities could include antioxidant capacity, estrogenic activity, or toxicity. acs.orgnih.govnih.gov Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. scienceopen.comnih.gov Statistical methods are then employed to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Development of Predictive Models based on Molecular Descriptors
The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors that can effectively capture the structural variations within a series of compounds and relate them to their biological activity. For a compound like this compound, a variety of descriptors would be calculated to account for its key structural characteristics. These descriptors can be broadly categorized as follows:
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The logarithm of the octanol-water partition coefficient (logP or logKow) is a commonly used hydrophobic descriptor. nih.gov For this compound, the two 1-methylbutyl groups significantly contribute to its hydrophobicity.
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as its ability to donate or accept electrons. Important electronic descriptors for phenols include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as parameters like ionization potential and electron affinity. nih.govresearchgate.net The phenolic hydroxyl group is a key determinant of these properties.
Steric Descriptors: These descriptors relate to the size and shape of the molecule. Parameters such as molecular weight, molecular volume, and surface area fall into this category. The bulky 1-methylbutyl groups at the 2 and 4 positions of the phenol ring create significant steric hindrance, which can influence its interaction with biological targets.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure of the molecule. For phenolic antioxidants, the bond dissociation enthalpy (BDE) of the O-H bond is a critical descriptor, as it relates to the ease of hydrogen atom donation to scavenge free radicals. acs.orgresearchgate.net
Once a comprehensive set of descriptors is calculated for a series of alkylphenols including this compound, statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to develop the QSAR model. tandfonline.comnih.gov The goal is to create a statistically robust equation that can accurately predict the biological activity of new or untested compounds based solely on their calculated molecular descriptors.
Table 1: Examples of Molecular Descriptors Relevant for QSAR Modeling of this compound and Related Alkylphenols
| Descriptor Category | Specific Descriptor | Description | Relevance to this compound |
| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the compound. | The two alkyl chains significantly increase its lipophilicity, affecting its membrane permeability and distribution. |
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the ability of a molecule to donate electrons. | The phenolic hydroxyl group influences the HOMO energy, which is important for antioxidant activity. |
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Relates to the ability of a molecule to accept electrons. | Important for understanding potential metabolic pathways and reactivity. nih.gov |
| Quantum-Chemical | O-H Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. | A key indicator of radical scavenging potential; lower BDE suggests higher antioxidant activity. acs.org |
| Steric | Molecular Volume | The three-dimensional space occupied by the molecule. | The bulky 1-methylbutyl groups create steric hindrance that can affect binding to receptors or enzymes. |
| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. | Can be used to model how the branching of the alkyl chains affects activity. |
Derivation of Structural Features Governing Observed Activities
Through the analysis of a validated QSAR model, it is possible to derive the key structural features that either enhance or diminish the biological activity of interest for compounds like this compound. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the activity.
For the class of alkylphenols, several structural features have been identified as being critical for various biological activities:
Nature and Position of Alkyl Substituents: The size, branching, and position of the alkyl groups on the phenol ring are paramount. nih.gov For estrogenic activity, it has been shown that a branched alkyl group at the para position often leads to higher activity. nih.govnih.gov In this compound, the presence of a para and an ortho substituent would have a combined effect on its activity profile.
The Phenolic Hydroxyl Group: The presence of the -OH group is essential for many activities, including antioxidant and estrogenic effects. nih.gov Its ability to donate a hydrogen atom is central to its radical scavenging properties.
Steric Hindrance around the Hydroxyl Group: The presence of the 1-methylbutyl group at the ortho position (position 2) can sterically hinder the hydroxyl group. This can modulate its reactivity, for instance, by affecting the rate of hydrogen atom transfer in antioxidant reactions or its ability to fit into a receptor binding pocket.
By examining the descriptors that are most influential in a QSAR model for a particular activity, a detailed picture of the structure-activity landscape can be constructed. For example, a model for antioxidant activity might show a strong negative correlation with the O-H BDE and a positive correlation with a descriptor related to electron-donating capacity. A model for estrogenic activity might be heavily influenced by descriptors related to molecular shape and the hydrophobicity of the para substituent.
In Vitro Biological Activity Studies and Mechanistic Investigations
Antimicrobial Activity Mechanisms
2,4-Bis(1-methylbutyl)phenol exhibits a broad spectrum of antimicrobial activities, including antifungal, antibacterial, and antibiofilm properties. Mechanistic studies have begun to unravel the pathways through which this compound exerts its effects.
The antifungal properties of this compound have been demonstrated against several fungal pathogens. A key mechanism of its antifungal action is the inhibition of mycelial growth. For instance, against the plant pathogenic fungus Fusarium oxysporum, the compound has been shown to inhibit mycelial growth by 68.7% and suppress spore germination by up to 98.4%. researchgate.net Molecular docking studies suggest that this compound may interact with and inhibit β-tubulin in F. oxysporum, thereby disrupting microtubule dynamics and inhibiting fungal growth.
In studies involving the opportunistic human pathogen Candida albicans, this compound demonstrates potent fungicidal activity. nih.govresearchgate.net A significant aspect of its mechanism against C. albicans is the inhibition of hyphal development, a crucial step for the initial adhesion and biofilm formation of this fungus. nih.govresearchgate.net By preventing the yeast-to-hypha transition, the compound effectively curtails the pathogen's virulence. Furthermore, this compound has been observed to inhibit the production of key virulence factors in C. albicans, including hemolysins, phospholipases, and secreted aspartyl proteinases, which are essential for tissue invasion. nih.govresearchgate.net
This compound has shown significant antibacterial activity, particularly against multidrug-resistant (MDR) strains. Research has detailed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). frontiersin.orgnih.gov The compound exhibits bactericidal effects, as indicated by time-kill kinetics studies, demonstrating a concentration- and time-dependent interaction with the bacteria. frontiersin.orgnih.gov
A primary mechanism of its antibacterial action is the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence in many bacteria. In Serratia marcescens, this compound has been shown to interfere with QS-regulated production of virulence factors. frontiersin.org Similarly, in Pseudomonas aeruginosa, the compound significantly reduces the secretion of QS-controlled virulence factors. nih.gov This anti-QS activity is achieved without directly inhibiting bacterial growth, suggesting a mechanism that may exert less selective pressure for the development of resistance. frontiersin.org
The ability of this compound to inhibit biofilm formation is a critical aspect of its antimicrobial potential. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents.
In Candida albicans, the anti-biofilm activity of this compound is closely linked to its inhibition of hyphal development, which is essential for the structural integrity of the biofilm. nih.govresearchgate.net By preventing the formation of hyphae, the compound effectively inhibits both the initial stages of biofilm formation and the maturation of existing biofilms. nih.govresearchgate.net
Against bacterial pathogens such as Serratia marcescens and Pseudomonas aeruginosa, the biofilm inhibition mechanism is primarily mediated through the disruption of quorum sensing. In S. marcescens, treatment with this compound leads to a significant reduction in biofilm biomass and the production of extracellular polymeric substances (EPS), which are key components of the biofilm matrix. researchgate.netnih.gov This is achieved through the downregulation of genes involved in biofilm formation, such as fimA, fimC, flhD, and bsmA. tums.ac.ir Similarly, in P. aeruginosa, the compound downregulates the expression of QS-related genes (lasI, lasR, rhlI, and rhlR), leading to a dose-dependent reduction in biofilm and associated factors. nih.gov
Antioxidant Mechanisms and Free Radical Scavenging
This compound is also recognized for its antioxidant properties, which are primarily attributed to its chemical structure.
The antioxidant mechanism of this compound is centered on its phenolic hydroxyl group. This group can donate a hydrogen atom to reactive oxygen species (ROS) and other free radicals, thereby neutralizing them and terminating oxidative chain reactions. nih.gov The stability of the resulting phenoxyl radical is enhanced by the presence of the two bulky tert-butyl groups on the aromatic ring. nih.gov These groups provide steric hindrance, which protects the hydroxyl group and delocalizes the unpaired electron, making the radical less reactive and less likely to propagate further oxidative processes. This structural feature contributes to its efficacy as a scavenger of free radicals. nih.gov
The antioxidant potential of this compound has been evaluated using various in vitro assays. These assays measure the compound's ability to scavenge specific free radicals or reduce oxidized species. Commonly employed methods for assessing the antioxidant capacity of phenolic compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. e3s-conferences.orgresearchgate.netresearchgate.net
One study specifically measuring the antioxidant capacity of this compound using the ABTS assay found that it scavenged ABTS radical anions in a dose-dependent manner. nih.gov The study reported a high correlation between the concentration of the compound and its Vitamin C equivalent antioxidant capacity. nih.gov
Enzymatic Modulation and Inhibition Studies
The ability of phenolic compounds to interact with enzymes is a key area of research. These interactions can lead to the inhibition or modulation of enzyme activity, which underpins many of their biological effects.
Mechanisms of Enzyme Target Interaction and Kinetics (e.g., ATP synthase, Acetylcholinesterase)
ATP Synthase:
In silico docking studies have indicated that 2,4-DTBP has the potential to interact with mitochondrial F1F0-ATP synthase. This enzyme is crucial for cellular energy production. The docking studies suggest that 2,4-DTBP can effectively attach to the active site of the fungal mitochondrial F1F0-ATP synthase enzyme. This binding suggests a potential mechanism for the observed antifungal activity of 2,4-DTBP, where the disruption of ATP synthesis could lead to fungal cell death. However, experimental kinetic data to confirm the nature and extent of this inhibition by this compound is currently lacking.
Acetylcholinesterase (AChE):
Similarly, the interaction of 2,4-DTBP with acetylcholinesterase, a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine, has been explored through molecular docking. These computational models have demonstrated a high binding affinity between 2,4-DTBP and the AChE protein. This suggests a potential for inhibitory activity, which could have implications for its observed insecticidal properties. As with ATP synthase, detailed experimental kinetic studies on this compound are needed to validate these computational findings and to determine key parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Investigation of Allosteric or Competitive Inhibition Modes
The mode of enzyme inhibition, whether competitive, non-competitive, uncompetitive, or mixed, is crucial for understanding the mechanism of action of an inhibitor. For many phenolic compounds, mixed-type inhibition of acetylcholinesterase has been observed. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Without specific experimental kinetic data for this compound, it is not possible to definitively determine its mode of inhibition for ATP synthase or acetylcholinesterase. Further research employing techniques such as Lineweaver-Burk or Dixon plots would be necessary to elucidate these mechanisms.
Plant Growth-Promoting Activity Mechanisms
Phenolic compounds are known to play a significant role in plant growth and development, acting as signaling molecules and regulators of various physiological processes.
Investigation of Phytohormone-like Activities or Synergistic Effects
Phenolic compounds can exhibit phytohormone-like activities, particularly auxin-like effects, or act synergistically with endogenous plant hormones. They can influence processes such as cell division, elongation, and differentiation. For instance, some phenolic compounds can promote rooting by protecting endogenous auxins from enzymatic degradation.
While direct studies on the phytohormone-like activities of this compound are scarce, research on a plant growth-promoting actinobacterium that produces its analog, 2,4-DTBP, revealed the production of indole-3-acetic acid (IAA), a primary auxin. This suggests a potential synergistic relationship where the microorganism produces both a growth-promoting hormone and a protective phenolic compound. However, the direct effect of 2,4-DTBP itself on plant hormone signaling pathways remains to be fully elucidated.
Modulation of Plant Physiological Processes
The influence of phenolic compounds on plant physiology is broad, encompassing roles in defense against pathogens and herbivores, as well as responses to abiotic stresses like UV radiation and nutrient deficiency.
Studies on 2,4-DTBP have demonstrated significant effects on plant growth, although these are often inhibitory rather than growth-promoting, highlighting the concentration-dependent nature of phenolic compound activity. For example, 2,4-DTBP isolated from the roots of Pinus massoniana was found to inhibit the seed germination and seedling growth of the same species, suggesting an autotoxic or allelopathic role. nih.gov Another study reported that 2,4-DTBP exhibited potent herbicidal activity against certain weed species. nih.gov The mechanism for this phytotoxicity is thought to involve the induction of oxidative stress within the plant cells. nih.gov
Interactive Data Table: Effects of 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP) on Plant Growth
| Plant Species | Effect | Concentration | Reference |
| Pinus massoniana | Inhibition of seed germination and seedling growth | Not specified | nih.gov |
| Weed Species | Herbicidal activity | Not specified | nih.gov |
It is important to note that while these findings for 2,4-DTBP are informative, they may not be directly extrapolated to this compound. The subtle differences in the alkyl side chains could lead to variations in their biological activity.
Environmental Studies and Remediation Research
Environmental Fate and Degradation Pathways of Alkylphenols
The environmental fate of an alkylphenol is determined by its susceptibility to biological and physical degradation processes. The complex, branched structure of compounds like 2,4-bis(1-methylbutyl)phenol influences their persistence and the mechanisms by which they are broken down.
The biodegradation of branched alkylphenols is a key process in their environmental removal. While specific studies on this compound are limited, research on structurally similar compounds provides insight into potential degradation pathways.
One of the most studied analogs is 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). Studies have shown that various bacteria isolated from industrial wastewater can degrade 2,4-DTBP. For instance, Lysinibacillus sp., Pandoraea sp., Serratia sp., and Bacillus sp. have demonstrated significant degradation capabilities. semanticscholar.orgbohrium.com In one study, Lysinibacillus sp. achieved a degradation efficiency of up to 89.31% over seven days. semanticscholar.orgbohrium.com
The degradation of long-chain alkylphenols by specialized bacteria often involves unique enzymatic pathways. Sphingomonas species, for example, are known to degrade alkylphenols through an unusual ipso-substitution mechanism. This pathway involves an attack at the quaternary alpha-carbon atom of the alkyl group, a position generally considered resistant to biodegradation. nih.govresearchgate.net
Another well-documented pathway in bacteria like Pseudomonas putida involves a multicomponent phenol (B47542) hydroxylase. This enzyme initially oxidizes the alkylphenol to an alkylcatechol, which is then subjected to meta-cleavage of the aromatic ring. nih.gov This pathway has been shown to be effective for a range of alkylphenols with medium-length alkyl chains. nih.gov Fungi are also capable of degrading alkylphenols, often through the action of enzymes like laccase and lignin (B12514952) peroxidase. researchgate.netdss.go.th
Table 1: Microbial Degradation of 2,4-Di-tert-butylphenol (2,4-DTBP) by Bacterial Isolates
| Bacterial Isolate | Initial Concentration (ppm) | Degradation Percentage (after 7 days) | Reference |
|---|---|---|---|
| Lysinibacillus sp. (D3) | 10 | 89.31% | semanticscholar.orgbohrium.com |
| Pandoraea sp. (D2) | 10 | 82.24% | semanticscholar.orgbohrium.com |
| Serratia sp. (D5) | 10 | 80.42% | semanticscholar.orgbohrium.com |
| Bacillus sp. (D7) | 10 | 74.13% | semanticscholar.orgbohrium.com |
Photodegradation is another significant pathway for the transformation of alkylphenols in the environment, particularly in aquatic systems. This process is often initiated by the absorption of UV light, leading to the generation of highly reactive species like hydroxyl radicals (•OH).
Studies on the photodegradation of 2,4-di-tert-butylphenol using a UV/persulfate system have provided insights into the potential mechanisms. researchgate.net The process is initiated by the generation of sulfate (B86663) radicals (SO₄⁻•) and hydroxyl radicals, which then attack the phenolic compound. The degradation pathways likely involve hydroxylation of the aromatic ring and oxidation of the alkyl side chains. researchgate.net Potential intermediate products can include hydroxylated derivatives and carboxylic acids, which may be further degraded to carbon dioxide and water. The degradation of other phenolic compounds like 2,4-dichlorophenol (B122985) has also been shown to proceed through the formation of hydroxylated intermediates. nih.govresearchgate.net
Advanced Remediation Technologies for Alkylphenol Contamination in Environmental Matrices
Due to the persistence of some alkylphenols, natural attenuation may not be sufficient to remove them from contaminated environments. This has led to the development of advanced remediation technologies to treat contaminated soil and water.
Flocculation and adsorption are effective physical-chemical treatment methods for removing organic pollutants from water. Biopolymers, due to their biodegradability and wide availability, are increasingly being investigated as alternatives to synthetic flocculants and adsorbents. nih.gov
Chitosan , a polysaccharide derived from chitin, has shown significant potential for the removal of phenolic compounds. Its amine and hydroxyl groups can act as active sites for the adsorption of organic molecules. nih.govLignin , a complex polymer found in wood, also possesses a high potential for adsorbing organic pollutants due to its polyaromatic structure. nih.govrsc.org Modified lignin and cellulose-based nanomaterials have been shown to effectively adsorb a range of pharmaceuticals, which share structural similarities with alkylphenols. rsc.org
Table 2: Application of Biopolymers in Wastewater Treatment
| Biopolymer | Target Pollutants | Removal Mechanism | Reference |
|---|---|---|---|
| Chitosan | Heavy metals, Dyes, Phenolic compounds | Adsorption, Flocculation | nih.govnih.gov |
| Lignin | Heavy metals, Pharmaceuticals, Anionic dyes | Adsorption | nih.govnih.govrsc.org |
| Cellulose | Heavy metals, Cationic pharmaceuticals | Adsorption | rsc.org |
In Situ Chemical Oxidation (ISCO) is a remediation technology that involves injecting strong chemical oxidants into the subsurface to destroy contaminants. This method is particularly effective for treating soil and groundwater contaminated with persistent organic pollutants like alkylphenols.
Persulfate (S₂O₈²⁻) is a powerful oxidant that can be activated by heat, transition metals (like iron), or high pH to generate sulfate radicals (SO₄⁻•), which have a high redox potential. nih.govmdpi.comdeswater.com These radicals can effectively degrade a wide range of organic compounds, including phenols and their derivatives. nih.govdeswater.comnih.gov Studies have shown that persulfate oxidation can achieve high removal efficiencies for phenolic compounds in both water and soil matrices. nih.govdeswater.comnih.gov For instance, zero-valent iron-activated persulfate has been shown to efficiently degrade alkylphenol polyethoxylates, with over 90% degradation achieved in under an hour. nih.gov
Environmental Analytical Methodologies for Detection and Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of this compound and other alkylphenols in environmental samples. The complexity of environmental matrices and the often low concentrations of these compounds necessitate sophisticated analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of alkylphenols. researchgate.netnih.gov Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic separation and detection sensitivity. researchgate.net For complex mixtures of isomers, such as those found in technical-grade nonylphenol, GC-MS provides the necessary resolution to separate and identify individual compounds. industrialchemicals.gov.au Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for analyzing trace levels of these compounds in complex samples like house dust or sediment. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of alkylphenols. mdpi.comnih.gov HPLC coupled with fluorescence detection offers high sensitivity and selectivity, as phenolic compounds are naturally fluorescent or can be derivatized with a fluorescent tag. dss.go.thnih.govnih.govresearchgate.net This method has been successfully applied to the determination of various alkylphenols in water samples, often in conjunction with solid-phase extraction (SPE) for sample pre-concentration and cleanup. nih.gov
Table 3: Comparison of Analytical Methods for Alkylphenol Detection
| Analytical Technique | Detector | Sample Preparation | Common Applications | Reference |
|---|---|---|---|---|
| GC-MS | Mass Spectrometry | Derivatization, Liquid-liquid extraction, Solid-phase extraction | Water, Soil, Sediment, Biota, House dust | researchgate.netindustrialchemicals.gov.aunih.gov |
| GC-MS/MS | Tandem Mass Spectrometry | Derivatization, Solid-phase extraction | House dust, Sediments | nih.gov |
| HPLC | Fluorescence Detector | Solid-phase extraction, Liquid-liquid extraction | Water, Urine | nih.govnih.govresearchgate.net |
| HPLC | Diode Array Detector | Supported liquid extraction | Milk | mdpi.com |
Structure Activity Relationship Sar Studies for 2,4 Bis 1 Methylbutyl Phenol and Analogs
Correlation of Alkyl Substituent Effects with Observed Activities
The size, branching, and position of the alkyl groups on the phenol (B47542) ring are determinant factors for the biological activity of alkylphenolic compounds. Research into their estrogenic activity, for instance, has identified clear SAR principles.
Studies using estrogen-inducible yeast strains that express the human estrogen receptor have systematically evaluated how different structural features of alkylphenols (APs) influence their ability to mimic estrogen. nih.gov The findings indicate that both the position and the branching of the alkyl group significantly affect estrogenicity. nih.gov Specifically, a para-position substituent relative to the hydroxyl group confers greater activity than meta or ortho positions. nih.gov Furthermore, the degree of branching of the alkyl group is critical, with tertiary branching showing a stronger effect than secondary or normal (linear) branching. nih.gov For optimal estrogenic activity, a single, tertiary-branched alkyl group with six to eight carbons at the para position on an otherwise unhindered phenol ring is required. nih.gov Other research corroborates that the estrogenic activity of 4-alkylphenols tends to increase with the size of the alkyl substituent. nih.gov
Beyond estrogenic effects, analogs such as 2,4-Di-tert-butylphenol (B135424) (2,4-DTBP), which features tertiary butyl groups instead of secondary amyl groups, have been identified as having potent antifungal and antioxidant properties. researchgate.netresearchgate.net This compound is a common secondary metabolite produced by a wide range of organisms, including bacteria, fungi, and plants. nih.govresearchgate.net The presence of bulky alkyl groups is a shared feature with 2,4-Bis(1-methylbutyl)phenol, and these groups contribute to the lipophilic nature of the molecule, which can influence its interaction with cellular membranes and other biological targets.
| Structural Feature | Effect on Estrogenic Activity | Reference |
|---|---|---|
| Position of Alkyl Group | para > meta > ortho | nih.gov |
| Branching of Alkyl Group | tertiary > secondary = normal | nih.gov |
| Size of Alkyl Group (4-APs) | Activity increases with substituent size | nih.gov |
| Optimal Structure for Estrogenicity | Single, para-positioned, tertiary branched alkyl group (6-8 carbons) | nih.gov |
Impact of Phenolic Hydroxyl Group on Mechanistic Pathways
The phenolic hydroxyl (-OH) group is a key functional group that dictates the chemical reactivity and mechanistic pathways of this compound and its analogs. It is a primary site for metabolic transformations and oxidative degradation in the environment.
The atmospheric degradation of phenolic compounds often begins with an attack by hydroxyl radicals (•OH). nih.gov This can proceed via two main routes: •OH addition to the aromatic ring or H-atom abstraction from the phenolic hydroxyl group. In the gas phase, •OH radical addition to the aromatic ring is the dominant pathway, accounting for approximately 90% of reactions. nih.gov This addition leads to the formation of hydroxycyclohexadienyl radical intermediates. nih.gov
However, H-atom abstraction from the hydroxyl group is also a significant pathway, leading to the formation of a stable phenoxy radical. nih.gov These phenoxy radicals are recognized as environmentally persistent free radicals (EPFRs), which can act as reactive intermediates in various reactions involving phenolic compounds. nih.gov Subsequent reactions with molecular oxygen (O₂) can lead to a cascade of products, including the formation of quinone-like structures. nih.gov The metabolism of alkylphenols in organisms also involves the phenolic hydroxyl group, often through conjugation reactions like glucuronidation, which facilitates excretion. aku.edu.tr
Influence of Molecular Conformation on Biological and Environmental Interactions
The three-dimensional shape, or conformation, of this compound and its analogs plays a critical role in their interactions with biological receptors and their behavior in the environment.
In the context of biological activity, the conformation of a molecule determines how well it can fit into the binding pocket of a target protein, such as the estrogen receptor (ER). Crystallographic studies of ERs bound to different bisphenol analogs reveal that compounds can adopt discrete binding modes. nih.gov For example, bisphenols can bind in a manner similar to the natural hormone 17β-estradiol, leading to weak agonistic activity. nih.gov Alternatively, some analogs can adopt a different orientation, with one phenol ring pointing towards a key activation helix (H12) of the receptor. This altered conformation can prevent the receptor from adopting its fully active state, resulting in antagonistic activity. nih.gov Suboptimal interactions, such as a weakened or absent hydrogen bond network between the ligand and key amino acid residues (e.g., H524, G521), can destabilize the receptor's active conformation. nih.gov
The molecular structure also influences environmental fate. The two bulky and branched alkyl groups in this compound make the molecule highly lipophilic (fat-soluble). This property affects its octanol/water partition coefficient, a key parameter in predicting environmental distribution. chemeo.com High lipophilicity leads to a tendency for the compound to partition from water into sediment, soil, and the fatty tissues of organisms, a process known as bioaccumulation. researchgate.net While metabolism and excretion pathways exist, the persistence of the parent compound can lead to the maintenance of its biological activity within an organism. aku.edu.tr The European Food Safety Authority noted that for 2,4-di-tert-amylphenol, there is remaining uncertainty related to its potential for accumulation in humans due to the nature of its branched-chain alkylphenol structure. europa.eu
| Interaction Type | Influencing Molecular Feature | Outcome | Reference |
|---|---|---|---|
| Biological (Receptor Binding) | 3D conformation and orientation in binding pocket | Can determine agonist vs. antagonist activity by affecting receptor stability (e.g., at Estrogen Receptor) | nih.gov |
| Environmental (Distribution) | Lipophilicity due to bulky, branched alkyl chains | Tendency to partition into sediment and biota, leading to potential for bioaccumulation | researchgate.neteuropa.eu |
| Environmental (Degradation) | Phenolic -OH group | Site for oxidation, leading to formation of persistent phenoxy radicals | nih.gov |
Future Research Directions and Research Gaps
Unexplored Mechanistic Pathways and Target Identification
While some substituted phenols have been studied for their biological activities, the specific mechanistic pathways and molecular targets of 2,4-Bis(1-methylbutyl)phenol are largely uncharted territory. A related compound, 2,4-bis(1,1-dimethylethyl)phenol, has been shown to inhibit quorum sensing in bacteria, a process that controls biofilm formation and virulence. nih.gov This was confirmed by the downregulation of genes (fimA, fimC, flhD, and bsmA) involved in biofilm development in Serratia marcescens. nih.gov
Future research should aim to determine if this compound exhibits similar activities. Investigations could focus on its potential to modulate cell signaling pathways, such as those involved in inflammation, oxidative stress, or metabolic regulation. Identifying the specific protein or enzyme targets with which this compound interacts is crucial. Techniques like molecular docking simulations, affinity chromatography, and proteomics can be employed to uncover these interactions, paving the way for understanding its potential as a bioactive molecule. Furthermore, exploring its effects on various cellular processes, including cell cycle regulation and apoptosis, could reveal novel applications.
Application of Advanced Multi-Omics Technologies in Research
To gain a comprehensive understanding of the biological effects of this compound, the application of multi-omics technologies is indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of cellular responses to a given compound. nih.govnih.gov Integrated multi-omics analysis can reveal complex interactions and post-transcriptional or post-translational regulatory mechanisms that single-omic studies might miss. researchgate.net
For instance, transcriptomics (RNA-seq) can identify genes whose expression is altered in the presence of the compound, while proteomics can reveal changes in protein levels and post-translational modifications. nih.gov Metabolomics, the systematic analysis of small molecules, can then connect these genetic and protein changes to functional metabolic outcomes. nih.gov This integrated approach has been successfully used to study other phenolic compounds, elucidating their roles in plant-microbe interactions and responses to environmental stress. nih.govresearchgate.net Applying these powerful tools to this compound research will help to construct comprehensive biosynthetic pathways and identify key regulatory genes and transcription factors, offering a deeper insight into its biological significance. figshare.com
Table 1: Overview of Multi-Omics Technologies and Their Applications in Phenolic Compound Research
| Omics Technology | Description | Potential Application for this compound Research |
| Genomics | The study of an organism's complete set of DNA (genome). | Identifying genetic variations that may influence the response to the compound. |
| Transcriptomics | The analysis of the complete set of RNA transcripts produced by an organism. | Determining which genes are activated or deactivated in response to the compound. |
| Proteomics | The large-scale study of proteins, their structures, and functions. | Identifying protein targets and pathways affected by the compound. |
| Metabolomics | The systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. | Understanding the metabolic consequences of exposure to the compound and identifying biomarkers of its effect. |
Sustainable Synthesis and Green Chemistry Approaches for Phenolic Compounds
The conventional synthesis of alkylated phenols often relies on fossil fuels and processes that can be environmentally taxing. rsc.orggreenchemicals.co.jp The market for bio-based phenols is projected to grow significantly, driven by consumer demand and stricter regulations, highlighting the need for more sustainable production methods. rsc.org Future research must focus on developing green chemistry approaches for the synthesis of this compound and related compounds.
This includes exploring renewable feedstocks, such as those derived from lignocellulosic biomass. rsc.org Catalytic processes that utilize benign solvents and reusable catalysts are a key area of investigation. For example, methods for the dehydrative C-H alkylation of phenols with alcohols offer a more atom-economical route, producing water as the only byproduct. researchgate.net Another avenue is the use of bio-based furanic derivatives in Diels-Alder reactions to create phenol (B47542) derivatives. rsc.org
Furthermore, biocatalysis presents a promising green alternative. While phenol's cytotoxicity has made bioprocesses challenging, innovative two-step methods are being developed. These involve using one set of bacteria to produce a less toxic precursor, which is then rapidly converted to phenol by a second set of bacteria. greenchemicals.co.jp Research into similar biocatalytic routes for producing substituted phenols like this compound could lead to more environmentally friendly and sustainable manufacturing processes. repec.orginnoget.com
Table 2: Comparison of Synthesis Approaches for Phenolic Compounds
| Synthesis Approach | Description | Advantages | Challenges |
| Conventional Chemical Synthesis | Typically involves alkylation of phenols with olefins using acidic catalysts like sulfuric or phosphoric acid. google.com | Well-established industrial processes. | Often relies on fossil-based feedstocks, may have low yields for specific products, and can generate significant waste. google.com |
| Green Catalytic Methods | Employs strategies like C-H activation or reactions with renewable feedstocks (e.g., from lignin (B12514952) or furans) using advanced catalysts. rsc.orgresearchgate.net | Reduces byproducts (e.g., water is the only byproduct in dehydrative alkylation), can use renewable resources, improves atom economy. researchgate.net | Catalyst development and optimization are required; scalability needs to be assessed. |
| Biocatalysis/Bioprocesses | Uses microorganisms or enzymes to synthesize phenols from renewable resources like sugars. greenchemicals.co.jp | Utilizes renewable feedstocks, operates under mild conditions, can offer high selectivity. | The cytotoxicity of phenols to microorganisms can be a major hurdle, requiring innovative process design like two-step conversions. greenchemicals.co.jp |
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, from understanding its fundamental biological roles to developing sustainable methods for its production.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Method/Reference |
|---|---|---|
| Melting Point | 63–65°C | DSC |
| Boiling Point | 441°C (760 mmHg) | TGA |
| Density | 1.051 g/cm³ | Pycnometry |
| LogP (Octanol-Water) | ~5.2 (estimated) | Computational |
Q. Table 2: Recommended Analytical Techniques
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
